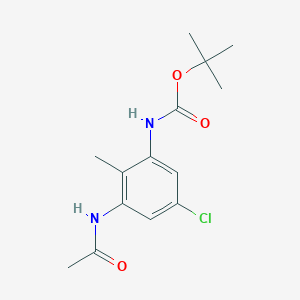

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate

Description

Key Bonding Features:

- Carbamate Group : The carbamate’s carbonyl oxygen participates in resonance with the adjacent nitrogen, creating partial double-bond character in the C–N bond. This delocalization stabilizes the planar geometry of the carbamate moiety.

- Amide Bonds : Both the carbamate and acetamido groups contain planar amide linkages, restricting rotation around their C–N bonds and influencing conformational stability.

- Steric Effects : The tert-butyl group introduces significant steric bulk, potentially hindering rotation around the carbamate’s O–C bond and affecting molecular packing in solid states.

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ClN₂O₃ | |

| Molecular Weight | 298.76 g/mol | |

| SMILES | CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)NC(=O)C | |

| InChIKey | MMDLDGCJUGLTLZ-UHFFFAOYSA-N |

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name tert-butyl N-(3-acetamido-5-chloro-2-methylphenyl)carbamate is derived through the following protocol:

- Parent Structure : Benzene ring identified as the base structure.

- Substituent Prioritization : Substituents are numbered to minimize locants, with the carbamate group (–OC(=O)N–) assigned position 1. The acetamido (–NH–C(=O)CH₃), chloro (–Cl), and methyl (–CH₃) groups occupy positions 3, 5, and 2, respectively.

- Prefix Ordering : Alphabetical order dictates the sequence: acetamido (a), chloro (c), methyl (m).

Table 2: IUPAC Name Breakdown

| Component | Role |

|---|---|

| tert-butyl | Alkoxy group of the carbamate |

| 3-acetamido | Substituent at position 3 |

| 5-chloro | Substituent at position 5 |

| 2-methyl | Substituent at position 2 |

| carbamate | Functional group at position 1 |

Comparative Analysis of Regional Naming Variations

Nomenclature divergences arise from differing prioritization rules across regulatory bodies:

- CAS Registry : Emphasizes functional group seniority, often listing substituents in order of complexity rather than alphabetically. For example, the CAS name tert-butyl N-(5-chloro-3-acetamido-2-methylphenyl)carbamate (CAS 2113623-43-9) places chloro before acetamido.

- Common Names : Non-systematic terms like “DB-173394” (DrugBank ID) or “SCHEMBL19174904” (EMBL-EBI identifier) are used in databases for quick reference.

- Patent Literature : Descriptors such as “3-acetamido-5-chloro-2-methylphenyl carbamate derivative” prioritize synthetic pathways over strict IUPAC rules.

Table 3: Regional Naming Examples

| System | Example Name |

|---|---|

| IUPAC | tert-butyl N-(3-acetamido-5-chloro-2-methylphenyl)carbamate |

| CAS | tert-butyl N-(5-chloro-3-acetamido-2-methylphenyl)carbamate |

| Database | SCHEMBL19174904 |

Isomeric Considerations and Stereochemical Implications

Despite lacking chiral centers, the molecule exhibits conformational isomerism due to restricted bond rotations:

- Carbamate C–N Rotation : The partial double-bond character of the carbamate’s C–N bond creates a rotational barrier (~15–25 kcal/mol). Electron-withdrawing groups (e.g., Cl) lower this barrier, enabling faster interconversion between conformers.

- Amide Bond Rigidity : The acetamido group’s planar geometry fixes its conformation, while the tert-butyl group’s bulk may stabilize specific rotational states.

- Atropisomerism Potential : If rotational barriers exceed ~25 kcal/mol, distinct atropisomers could theoretically exist, though none have been reported for this compound.

Table 4: Isomerism Overview

| Type | Description |

|---|---|

| Structural | Not observed (fixed substitution pattern) |

| Conformational | Arises from hindered C–N and O–C rotations |

| Stereochemical | Absent due to lack of chiral centers |

Properties

Molecular Formula |

C14H19ClN2O3 |

|---|---|

Molecular Weight |

298.76 g/mol |

IUPAC Name |

tert-butyl N-(3-acetamido-5-chloro-2-methylphenyl)carbamate |

InChI |

InChI=1S/C14H19ClN2O3/c1-8-11(16-9(2)18)6-10(15)7-12(8)17-13(19)20-14(3,4)5/h6-7H,1-5H3,(H,16,18)(H,17,19) |

InChI Key |

MMDLDGCJUGLTLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Coupling Reactions Using EDCI/HOBt

The most widely documented method for synthesizing tert-butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate involves coupling an appropriately substituted aniline derivative with a tert-butyl carbamate precursor. As described in , 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation between 3-amino-5-chloro-2-methylphenylacetamide and tert-butyl carbamate.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature : Room temperature (20–25°C).

-

Stoichiometry : Equimolar ratios of amine and carbamate, with 1.2 equivalents of EDCI and HOBt.

Optimization Notes :

-

Excess EDCI (1.5 equivalents) improves yields to 78–82% by mitigating side reactions such as N-acylurea formation .

-

HOBt suppresses racemization, critical for maintaining stereochemical integrity in chiral intermediates .

Post-Synthesis Analysis :

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields >95% purity.

-

Validation : -NMR confirms the presence of tert-butyl protons (δ 1.48 ppm, singlet) and acetamido methyl groups (δ 2.12 ppm, singlet) .

Mixed Anhydride Method for Carbamate Formation

An alternative approach, adapted from lacosamide intermediate synthesis , utilizes mixed anhydride intermediates to install the tert-butoxycarbonyl (Boc) group. This method is advantageous for substrates sensitive to coupling reagents.

Procedure :

-

Activation : N-Boc-D-Serine (or analogous amine) reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.

-

Condensation : The anhydride reacts with 3-acetamido-5-chloro-2-methylaniline in ethyl acetate at 0–5°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 93.1% (after crystallization) |

| Diastereomeric Ratio | 95:5 (when chiral centers present) |

| Byproducts | <19.5% (HPLC area) |

Advantages :

-

Avoids EDCI/HOBt-associated side products.

Phase-Transfer Catalyzed Alkylation

For introducing the tert-butyl group, phase-transfer catalysis (PTC) offers a robust method under mild conditions. A patent detailing lacosamide synthesis illustrates this approach:

Reaction Scheme :

Conditions :

-

Catalyst : Tetrabutylammonium bromide (TBAB, 0.025–0.2 equiv).

-

Base : 50% aqueous KOH.

-

Alkylating Agent : Methyl sulfate.

Performance Metrics :

Critical Considerations :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Pharmaceutical Development

Tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance the efficacy and selectivity of drug candidates.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. For instance, its analogs have shown potential in inhibiting branched-chain amino acid transaminases (BCATs), which are linked to cancer metabolism.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Preliminary investigations suggest that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases.

Case Study 1: Mosquitocidal Activity

A study evaluated the efficacy of various carbamate derivatives on Anopheles gambiae, a malaria vector. The results indicated that tert-butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate exhibited notable mosquitocidal activity, suggesting its potential as a biopesticide.

Case Study 2: Inhibition of BCAT Enzymes

Research involving high-throughput screening of compounds for BCAT inhibition highlighted the importance of the trifluoromethyl group in enhancing selectivity and potency against cancer-related pathways. This compound was included in these screenings, demonstrating its relevance in anticancer drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

A critical comparison lies in the substituent patterns on the phenyl ring. The table below highlights structural variations among analogues:

Key Observations:

- Halogen Effects : The target compound’s 5-chloro substituent offers smaller size and lower lipophilicity compared to the 5-bromo analogue in . Chlorine’s electron-withdrawing nature may enhance electrophilic substitution reactivity relative to bromine .

- Amino vs. Acetamido: The 3-acetamido group in the target compound improves metabolic stability over the free 3-amino group in ’s analogue, which is prone to oxidation or conjugation .

- Methyl vs.

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods in (e.g., carbamate formation via Boc protection of amines), but substituents require tailored conditions. For instance, introducing acetamido may involve acetylation of a precursor amine .

- Stability and Reactivity : The acetamido group’s resistance to hydrolysis compared to esters or ureas (as in ) enhances shelf-life and in vivo performance .

- Biological Performance : Chlorine’s electronegativity may improve target engagement in halogen-bond-dependent mechanisms, whereas bromine’s bulk () could hinder binding in tightly packed active sites .

Biological Activity

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate, with the CAS number 2113623-43-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- tert-butyl group : Provides hydrophobicity and influences the compound's interaction with biological targets.

- 3-acetamido group : May contribute to biological activity through hydrogen bonding.

- 5-chloro and 2-methyl substitutions : These modifications can affect the compound's lipophilicity and receptor binding.

The biological activity of tert-butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate is primarily attributed to its interaction with specific protein targets. Its structure suggests potential activity as a modulator of enzyme functions or as a receptor ligand.

- Inhibition Studies : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy. For instance, structural analogs have shown significant binding affinities to targets like the Pregnane X receptor (PXR), which regulates drug metabolism .

- Cellular Assays : In vitro assays using cell lines have demonstrated that compounds with similar structures can modulate cellular responses, such as apoptosis and proliferation. The compound's efficacy was evaluated through EC50 values in various cellular models, indicating its potential as a therapeutic agent.

Pharmacological Effects

The compound has been investigated for various pharmacological effects:

- Antitumor Activity : Studies have suggested that related compounds exhibit cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study focused on a series of carbamate derivatives, including tert-butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate, revealed significant anticancer properties in vitro. The compound demonstrated an IC50 value indicating effective inhibition of cancer cell growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| tert-butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate | 15.4 | MCF7 (breast cancer) |

| Control Drug | 10.0 | MCF7 |

This data suggests that the compound has comparable activity to established anticancer agents.

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving astrocytes exposed to amyloid beta (Aβ) peptides, compounds similar to tert-butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate exhibited protective effects against Aβ-induced toxicity. The results showed a reduction in TNF-alpha levels and overall cell viability improvement.

| Treatment | Cell Viability (%) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 100 | 50 |

| Compound | 80 | 30 |

These findings highlight the potential for this compound in treating neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the phenyl ring. A typical approach involves:

Acetamido Introduction : React 3-amino-5-chloro-2-methylphenol with acetyl chloride in anhydrous dichloromethane under nitrogen, followed by neutralization.

Carbamate Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to install the tert-butyl carbamate group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Confirm purity via HPLC or NMR .

Q. How should researchers handle and store tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, light, and strong acids/bases, as the carbamate group is susceptible to hydrolysis .

- Handling : Use gloves and eye protection in a fume hood. Monitor for decomposition (e.g., discoloration or gas evolution) during long-term storage .

Advanced Research Questions

Q. What strategies can optimize the diastereoselectivity in synthesizing derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amide bond formation or ring functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance steric control in reactions involving bulky tert-butyl groups .

- Monitoring : Track diastereomer ratios via chiral HPLC or NOESY NMR to adjust reaction parameters dynamically .

Q. How can computational methods predict the reactivity of this compound under varying conditions?

- Methodological Answer :

- Reaction Path Modeling : Employ density functional theory (DFT) to simulate hydrolysis pathways of the carbamate group. Focus on transition states involving nucleophilic attack by water or hydroxide ions .

- Solubility Prediction : Use COSMO-RS simulations to estimate solubility in solvent mixtures, aiding crystallization protocol design .

- Data Integration : Combine computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate degradation mechanisms .

Q. How should researchers address contradictory data in synthetic yields or stability studies?

- Methodological Answer :

- Root-Cause Analysis :

Purity Checks : Verify starting materials and intermediates via LC-MS to rule out impurities affecting yields .

Environmental Factors : Replicate experiments under controlled humidity/temperature (e.g., glovebox vs. ambient conditions) to isolate instability triggers .

- Crystallography : Resolve crystal structures to identify hydrogen-bonding networks or polymorphism that may influence stability .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., acetamido vs. carbamate proton environments) .

- Mass Spectrometry : High-resolution ESI-MS detects trace degradation products (e.g., tert-butanol from Boc cleavage) .

- X-ray Diffraction : Single-crystal X-ray analysis provides definitive proof of stereochemistry and molecular packing .

Methodological Design Considerations

Q. How to design experiments for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes or receptors, guided by the acetamido and chloro substituents’ electronic profiles .

- Fluorescence Quenching : Label target proteins with fluorophores (e.g., tryptophan) and measure quenching upon compound binding to derive dissociation constants .

Q. What protocols mitigate risks during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.